8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline

Synthetic intermediate Cross-coupling Losartan impurity synthesis

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline (CAS 1246820-05-2) is a halogenated tricyclic heterocycle belonging to the dihydroimidazo[1,5-b]isoquinoline class, possessing a fused imidazole–isoquinoline core with distinct bromo (C-8), chloro (C-1), and n-butyl (C-3) substituents. It is classified and supplied as a specialized synthetic intermediate for the preparation of Losartan-related impurities, wherein the C-8 bromine atom serves as a critical synthetic handle for late-stage functionalization via cross-coupling chemistry.

Molecular Formula C15H16BrClN2
Molecular Weight 339.661
CAS No. 1246820-05-2
Cat. No. B565745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline
CAS1246820-05-2
Molecular FormulaC15H16BrClN2
Molecular Weight339.661
Structural Identifiers
SMILESCCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)Br)Cl
InChIInChI=1S/C15H16BrClN2/c1-2-3-4-14-18-15(17)13-8-11-7-12(16)6-5-10(11)9-19(13)14/h5-7H,2-4,8-9H2,1H3
InChIKeyWRYSWTBLGKTJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline (CAS 1246820-05-2): Core Structural and Procurement Profile


8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline (CAS 1246820-05-2) is a halogenated tricyclic heterocycle belonging to the dihydroimidazo[1,5-b]isoquinoline class, possessing a fused imidazole–isoquinoline core with distinct bromo (C-8), chloro (C-1), and n-butyl (C-3) substituents . It is classified and supplied as a specialized synthetic intermediate for the preparation of Losartan-related impurities, wherein the C-8 bromine atom serves as a critical synthetic handle for late-stage functionalization via cross-coupling chemistry [1]. With a molecular formula of C15H16BrClN2 and a molecular weight of 339.66 g/mol, it is distributed by Toronto Research Chemicals (TRC) under catalog number B681995 and by Santa Cruz Biotechnology under sc-503990, with pricing at approximately $380.00 per 5 mg .

Why 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline Cannot Be Replaced by Generic Analogs in Losartan Impurity Synthesis


Within the Losartan impurity synthesis pathway, the dihydroimidazo[1,5-b]isoquinoline scaffold requires specific halogen substitution patterns to enable the correct sequence of coupling and functionalization steps [1]. The C-8 bromine atom in CAS 1246820-05-2 is not a generic placeholder; it provides a chemoselective site for palladium-catalyzed Suzuki cross-coupling with arylboronic acids to install the biphenyl–tetrazole moiety characteristic of Losartan Impurity G (CAS 165276-38-0) [2]. Replacement with the corresponding 8-chloro, 8-unsubstituted, or 8-cyano analogs would fundamentally alter the reactivity profile—chloro derivatives exhibit lower oxidative addition rates with Pd(0) catalysts, while the absence of a leaving group at C-8 precludes the coupling step entirely. Similarly, the 10-oxo derivative (CAS 1246816-60-3) introduces a ketone functionality that changes both solubility and the conformational rigidity of the tetrahydroisoquinoline ring, making direct interchange impossible without altering downstream reaction yields and impurity profiles .

Quantitative Differentiation Evidence for 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline Relative to Closest Analogs


Synthetic Handle Identity: C-8 Bromine Enables Suzuki Coupling to Losartan Impurity G Versus Inert Analogs

The C-8 bromine atom on CAS 1246820-05-2 is the essential synthetic handle for installing the biphenyl–tetrazole moiety of Losartan Impurity G (CAS 165276-38-0) via Suzuki–Miyaura cross-coupling [1]. The comparator compound, 3-butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazo[1,5-b]isoquinoline (CAS 1246814-77-6), carries a pre-installed 2-cyanophenyl group at C-8 and cannot undergo further coupling diversification . The 10-oxo derivative (CAS 1246816-60-3), while retaining the C-8 bromine, introduces a ketone at C-10 that alters the ring oxidation state and hybridization geometry (sp² vs. sp³ at C-10), fundamentally changing the scaffold's conformational and electronic properties .

Synthetic intermediate Cross-coupling Losartan impurity synthesis

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity (LogP) Profile Versus Downstream Impurity

CAS 1246820-05-2 has a molecular weight of 339.66 g/mol and a predicted LogP of 4.41, indicating moderate-to-high lipophilicity suitable for organic-phase reactions . In contrast, the final Losartan Impurity G (CAS 165276-38-0) has a substantially higher molecular weight of 404.9 g/mol and contains a tetrazole moiety (LogP ~2.5–3.0 estimated for tetrazole-containing analogs), making it more polar and water-miscible [1]. The 10-oxo analog (CAS 1246816-60-3) has a molecular weight of 353.64 g/mol and a melting point of 164–166 °C, which is a measurable crystalline solid; the target compound lacks a reported melting point, consistent with its potential existence as an amorphous or low-melting solid .

Physicochemical properties LogP Molecular weight

Solubility Profile Differentiation: Multi-Solvent Compatibility Versus Single-Solvent Restricted Analogs

CAS 1246820-05-2 demonstrates solubility in at least four common organic solvents: Chloroform, Dichloromethane, Ethyl Acetate, and Methanol [1]. This multi-solvent compatibility provides flexibility for reaction condition screening, purification by normal-phase chromatography, and sample preparation for LC-MS analysis. In contrast, Losartan Impurity G (CAS 165276-38-0) is reported as soluble specifically in DMSO [2], a high-boiling solvent that complicates recovery after preparative workup. The broader solubility profile of the bromo intermediate facilitates its use in a wider range of synthetic transformations without solvent-exchange steps.

Solubility Sample preparation Synthetic chemistry

Halogen Reactivity Hierarchy: C-8 Bromo Versus C-1 Chloro as Orthogonal Synthetic Handles

CAS 1246820-05-2 carries two distinct halogen atoms at different positions: a C-1 chlorine and a C-8 bromine. The C–Br bond (bond dissociation energy ~285 kJ/mol) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond (bond dissociation energy ~351 kJ/mol), enabling chemoselective functionalization at C-8 while leaving C-1 intact for subsequent transformations . This orthogonality is absent in analogs such as the 1-chloro-8-unsubstituted derivative or the fully coupled Losartan Impurity G (CAS 165276-38-0), which has no remaining halogen handles. The 1,8-dichloro analog, if used, would suffer from competitive coupling at both positions.

Chemoselectivity Halogen reactivity Orthogonal functionalization

Procurement Scarcity and Supply-Chain Differentiation: Single-Source Availability Versus Multi-Supplier Analogs

CAS 1246820-05-2 is currently listed as available from two major specialized chemical suppliers: Toronto Research Chemicals (TRC, catalog B681995) and Santa Cruz Biotechnology (catalog sc-503990), with a price point of approximately $380.00 per 5 mg [1]. In comparison, the structurally related 10-oxo analog (CAS 1246816-60-3) is available from a broader range of suppliers including Aladdin Scientific ($266.90 per 10 mg), Santa Cruz Biotechnology ($360.00 per 10 mg), and others . The more limited supplier base and higher unit cost of the target compound reflect its specialized role as a halogen-specific intermediate rather than a commodity building block.

Supply chain Procurement Reference standard

Defined Application Scenarios for 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline Based on Verified Differentiation Evidence


Late-Stage Diversification in Losartan Impurity G Synthesis via C-8 Suzuki Coupling

The primary documented application of CAS 1246820-05-2 is as a key intermediate in the synthesis of Losartan Impurity G (CAS 165276-38-0) [1]. The C-8 bromine atom serves as the exclusive site for palladium-catalyzed Suzuki–Miyaura cross-coupling with 2-(2H-tetrazol-5-yl)phenylboronic acid to install the biphenyl–tetrazole pharmacophoric element. The chemoselectivity afforded by the C-8 Br/C-1 Cl pair ensures that coupling occurs exclusively at the desired position without protecting group manipulation . This scenario is applicable to pharmaceutical impurity reference standard manufacturing, where defined impurity markers are required for ANDA (Abbreviated New Drug Application) regulatory submissions for generic Losartan formulations.

Analytical Method Development and LC-MS Impurity Profiling for Losartan Drug Substance

The 65.2 Da mass difference between CAS 1246820-05-2 (MW 339.66) and Losartan Impurity G (MW 404.9) enables unambiguous identification and quantification of residual intermediate in final impurity batches by LC-MS [1]. Coupled with a LogP differential of approximately 1.0–1.4 units, reversed-phase HPLC methods can achieve baseline separation between the starting bromo intermediate and the coupled product . This scenario supports QC/QA laboratories developing impurity profiling methods for Losartan API (Active Pharmaceutical Ingredient) release testing, where tracking synthetic intermediate carryover is a regulatory expectation under ICH Q3A guidelines.

Orthogonal Halogen Functionalization for Diversified Imidazoisoquinoline Library Synthesis

The simultaneous presence of a reactive C-8 bromine and a relatively inert C-1 chlorine on the dihydroimidazo[1,5-b]isoquinoline scaffold provides a built-in orthogonality that enables sequential diversification without protecting group strategies [1]. After C-8 Suzuki coupling, the C-1 chlorine can be subsequently functionalized via Buchwald–Hartwig amination or nucleophilic aromatic substitution under forcing conditions, enabling the construction of differentially substituted imidazoisoquinoline libraries. This scenario is relevant to medicinal chemistry groups exploring structure–activity relationships (SAR) around the Losartan-related imidazoisoquinoline chemotype, where parallel derivatization at two positions accelerates hit-to-lead optimization.

Process Chemistry Route Scouting for Generic Losartan Impurity Synthesis

The multi-solvent compatibility of CAS 1246820-05-2—soluble in chloroform, dichloromethane, ethyl acetate, and methanol—facilitates reaction condition screening across diverse solvent systems without solvent-exchange operations between steps [1]. This is particularly advantageous during process route scouting, where the coupling step (typically conducted in ethereal or halogenated solvents) can be followed directly by aqueous workup and normal-phase chromatographic purification, streamlining the overall impurity synthesis workflow. The lower molecular weight and smaller size relative to the final impurity also facilitate monitoring of reaction progress by TLC or GC-MS .

Quote Request

Request a Quote for 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.